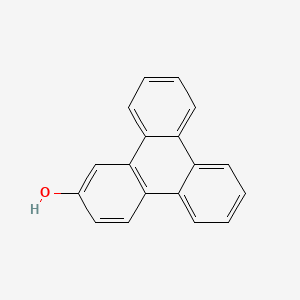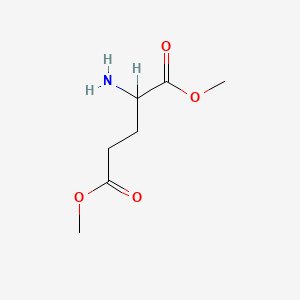
Dimethyl DL-glutamate
Overview
Description
Molecular Structure Analysis
The molecular formula of Dimethyl DL-glutamate is C7H13NO4 . Its average mass is 175.182 Da and its monoisotopic mass is 175.084457 Da .Chemical Reactions Analysis
Glutamate, from which Dimethyl DL-glutamate is derived, is an excitatory neurotransmitter released from neurons . It communicates information rapidly by activating receptors in other neurons . Physiologic concentrations of glutamate are 1 μM extracellularly and several millimolar intracellularly .Physical And Chemical Properties Analysis
Dimethyl DL-glutamate is a crystalline solid . It has a molecular weight of 211.64 . It is soluble in DMF (15 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (10 mg/ml) .Scientific Research Applications
1. Glutamate Neurotoxicity and Neuroprotection
Dimethyl DL-glutamate is closely related to the study of glutamate neurotoxicity and neuroprotection. Research indicates that certain compounds, such as Dimethyl Sulfoxide (DMSO), can protect against excitotoxic death in hippocampal neurons by inhibiting glutamate responses. This has implications for treating excitotoxic neurodegenerative conditions and understanding the clinical effects of DMSO on peripheral and CNS neurons (Lu & Mattson, 2001).
2. Glutamate Uptake and Transport
Studies have explored the effects of glutamic acid esters, such as the dimethyl and diethyl esters, on glutamate uptake in brain tissue. These studies contribute to understanding how these compounds interact with glutamate transport and metabolism in the central nervous system (Mclennan & Haldeman, 1973).
3. Development of Novel Therapeutics
Research on compounds like dimethyl DL-glutamate contributes to developing novel therapeutic approaches for disorders like obsessive-compulsive disorder (OCD). This involves exploring the pharmacogenetics of OCD and the role of glutamate-modulating drugs (Grados, Specht, Sung, & Fortune, 2013).
4. Peptide Synthesis and Blood-clotting Factors
In the field of biochemistry, dimethyl DL-glutamate is used in synthesizing peptides, particularly in creating derivatives like γ-carboxy-glutamic acid (Gla), which is found in prothrombin and other blood-clotting factors (Märki & Schwyzer, 1975).
5. Role in Insulin Secretion
Research on the dimethyl ester of L-glutamic acid, a derivative of dimethyl DL-glutamate, suggests its role in stimulating insulin release. This could provide novel insights for treating non-insulin-dependent diabetes (Cancelas, Villanueva-Peñacarrillo, Valverde, & Malaisse, 2001).
6. Cellular and Tissue Toxicity Studies
Dimethyl DL-glutamate derivatives are used in studying tissue and cellular toxicity, contributing to understanding the neurotropic and neurotoxic effects of various compounds. This research is crucial for evaluating the safety and potential side effects of new drugs (Dagar et al., 2022).
7. Metabotropic Glutamate Receptors
The study of metabotropic glutamate receptors (mGluRs), crucial in excitatory synaptic transmission in the CNS, involves understanding compounds like dimethyl DL-glutamate. This research aids in developing drugs for various neurological disorders (Kunishima et al., 2000).
Safety and Hazards
Future Directions
Glutamine metabolism, which is closely related to glutamate, has been identified as a potential target for cancer therapy . As our understanding of glutamate and its derivatives like Dimethyl DL-glutamate continues to grow, it may open up new avenues for research and potential therapeutic applications .
properties
IUPAC Name |
dimethyl 2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl DL-glutamate | |
CAS RN |
40149-68-6 | |
| Record name | 1,5-Dimethyl glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl DL-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040149686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL DL-GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y82B5JJE37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



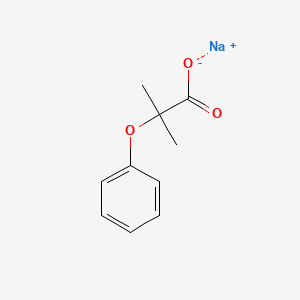

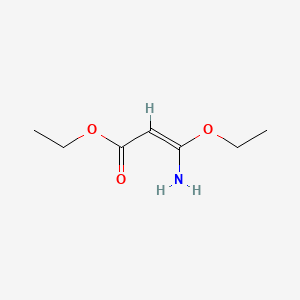

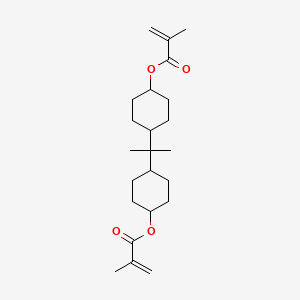



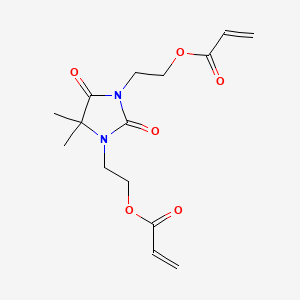
![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)
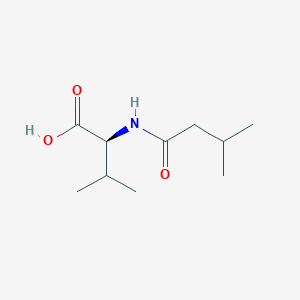
![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)
